TRAP-6 amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

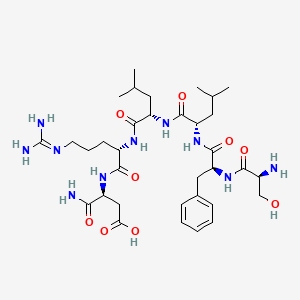

TRAP-6 amide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The specific sequence for this compound is Ser-Phe-Leu-Leu-Arg-Asn-NH2 .

For industrial production, the lyophilized form of this compound is prepared and stored at low temperatures to maintain stability. The reconstitution of the lyophilized peptide involves dissolving it in preservative-free physiological saline (0.85% or 0.9%) and warming it to 37°C before use .

Análisis De Reacciones Químicas

TRAP-6 amide undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

TRAP-6 amide has a wide range of applications in scientific research, including:

Platelet Function Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated platelet aggregation.

Drug Testing: This compound serves as a positive control in the presence of anti-platelet drugs, helping to assess their efficacy.

Sticky Platelet Syndrome: Researchers use this compound to study the mechanisms underlying sticky platelet syndrome, a condition characterized by abnormal platelet aggregation.

Flow Cytometry and Gel Electrophoresis: The peptide is suitable for use in various analytical techniques to study platelet behavior and function.

Animal Models: This compound is employed in animal models to explore its effects on platelet aggregation and coagulation.

Mecanismo De Acción

TRAP-6 amide exerts its effects by binding to the protease-activated receptor 1 (PAR-1) on the surface of platelets. This interaction triggers a cascade of intracellular signaling pathways, leading to the activation of platelets. The peptide induces the rearrangement and clustering of target molecules within platelets, resulting in their aggregation and degranulation .

Comparación Con Compuestos Similares

TRAP-6 amide is unique in its ability to irreversibly stimulate platelet aggregation and degranulation. Similar compounds include:

Thrombin Receptor Activating Peptide 1 (TRAP-1): Another PAR-1 agonist peptide that activates platelets but may have different potency and specificity compared to this compound.

Thrombin Receptor Activating Peptide 4 (TRAP-4): A peptide that also targets PAR-1 but may exhibit different biological effects.

PAR-4 Agonists: Compounds that activate the protease-activated receptor 4 (PAR-4) on platelets, leading to similar but distinct platelet activation pathways.

This compound stands out due to its specific sequence and strong agonistic activity towards PAR-1, making it a valuable tool in platelet research.

Propiedades

Fórmula molecular |

C34H56N10O9 |

|---|---|

Peso molecular |

748.9 g/mol |

Nombre IUPAC |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |

Clave InChI |

HZVWQIJWKQDCFE-FRSCJGFNSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)

![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)